1,4-Benzenedimethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKQADXMHQSTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024567 | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [MSDSonline], Colorless liquid with an aromatic odor. | |

| Record name | 1,4-Xylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7921 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

446 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

81 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

9 mmHg | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

539-48-0 | |

| Record name | p-Xylylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDIMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJD90IO4NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

143 °F | |

| Record name | P-XYLENE-⍺,⍺'-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/38 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzenedimethanamine: Structure, Properties, and Applications

Introduction: The Versatility of a Symmetric Diamine

1,4-Benzenedimethanamine, also widely known as p-xylylenediamine (PXDA), is a difunctional primary amine with the chemical formula C₈H₁₂N₂.[1][2] Its structure is characterized by a central benzene ring with two aminomethyl groups substituted at the para (1,4) positions.[1] This unique symmetrical and rigid architecture bestows upon it a remarkable versatility, making it a crucial building block in polymer science, a versatile ligand in coordination chemistry, and an increasingly interesting scaffold in medicinal chemistry.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its utility for researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

Molecular Structure and Conformation

The core of this compound's functionality lies in its molecular structure, which dictates its reactivity and physical properties. The para-substitution pattern of the two aminomethyl groups on the benzene ring results in a highly symmetrical molecule.[3] This symmetry influences its crystalline packing and its interaction with other molecules. The presence of the rigid benzene ring separates the two reactive primary amine groups, preventing chelation to a single metal ion and instead promoting its function as a bridging ligand in coordination complexes.[1]

The aminomethyl groups are not coplanar with the benzene ring and can rotate, allowing for conformational flexibility. This combination of a rigid core with flexible linkers is a key feature exploited in the design of polymers and metal-organic frameworks.

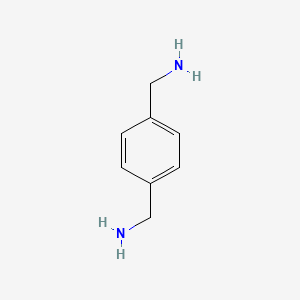

Caption: Molecular structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various fields. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Melting Point | 60-64 °C | [3] |

| Boiling Point | 230 °C at 10 mmHg | [4] |

| Flash Point | 134 °C | [2] |

| Density | ~1.032 g/cm³ | [5] |

| Vapor Pressure | 0.0015 hPa @ 20°C | [1] |

| Solubility in Water | Soluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol and methanol | [1] |

| pKa (estimated) | 4.48 (weak acid) | [1] |

| LogP | -0.25 to -0.4 | [1][3] |

| CAS Number | 539-48-0 | [1] |

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation and is crucial for quality control and reaction monitoring.

-

¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The four aromatic protons are chemically equivalent and typically appear as a singlet around 7.2-7.3 ppm.[3] The four methylene protons of the two aminomethyl groups are also equivalent and appear as a singlet around 3.8-3.9 ppm.[3] The protons of the primary amine groups are often broad and may exchange with deuterated solvents.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also reflect the molecular symmetry. One would expect to see a signal for the two equivalent methylene carbons, and two signals for the aromatic carbons (one for the carbons bearing the aminomethyl groups and one for the other four equivalent aromatic carbons).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine groups are prominent in the region of 3300-3500 cm⁻¹.[3] Asymmetric and symmetric stretching modes typically result in two distinct bands.[3] C-H stretching vibrations from the aromatic ring and the methylene groups are also observed, as are C=C stretching bands from the benzene ring in the 1450-1600 cm⁻¹ region.[6] The C-N stretching vibration can be observed around 1259 cm⁻¹.[6]

PART 2: Synthesis and Reactivity

Industrial and Laboratory Synthesis

The large-scale industrial production of this compound is primarily achieved through the catalytic hydrogenation of terephthalonitrile (1,4-dicyanobenzene). This process offers high yields and purity.

Caption: Industrial synthesis of this compound.

Representative Laboratory Protocol for Hydrogenation of Terephthalonitrile:

-

Objective: To synthesize this compound via catalytic hydrogenation of terephthalonitrile.

-

Materials:

-

Terephthalonitrile

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Toluene

-

2M Sodium Hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Celite or other filter aid

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Apparatus:

-

High-pressure autoclave reactor (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Charge the autoclave reactor with terephthalonitrile, toluene, the Rh/C catalyst, and the aqueous NaOH solution.[7]

-

Seal the reactor and purge it several times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psig).[7]

-

Commence stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C).[7]

-

Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.[7]

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7]

-

The product can be further purified by distillation under reduced pressure or recrystallization.

-

Key Chemical Reactions

The reactivity of this compound is dominated by its two primary amine groups. These groups can undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This is a common strategy for creating more complex ligands for coordination chemistry.[1]

-

Polymerization: As a difunctional monomer, it readily undergoes polycondensation reactions with dicarboxylic acids, diisocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively.[1]

PART 3: Applications in Research and Development

Polymer and Materials Science

The most significant application of this compound is in polymer chemistry.[1]

-

Epoxy Resins: It serves as an effective curing agent (hardener) for epoxy resins. The amine groups react with the epoxide rings, leading to a cross-linked, three-dimensional network with high mechanical strength and thermal stability.[1]

-

Polyamides: The polycondensation of this compound with dicarboxylic acids produces high-performance polyamides. These polymers often exhibit superior properties such as high tensile strength, thermal stability, and low water absorption compared to other polyamides.[1][4]

-

Polyurethanes: In polyurethane synthesis, it acts as a chain extender. The reaction with isocyanates forms urea linkages, which create strong hydrogen bonding networks, enhancing the mechanical properties of the resulting elastomer.[1]

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The two primary amine groups of this compound can act as ligands, binding to metal ions. Its rigid structure and the spatial separation of the amine groups make it an excellent bridging ligand for the construction of coordination polymers and MOFs.[1] These materials are of great interest for their potential applications in gas storage, separation, and catalysis.[1]

Drug Development and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold in drug design.

-

Molecular Scaffolding and Linkers: The rigid benzene core provides a well-defined spatial orientation for appended pharmacophores, while the aminomethyl groups offer points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR). Its derivatives can be used as linkers to connect two pharmacophoric units, creating dual-acting ligands.[8]

-

Bioisosteric Replacement: The 1,4-disubstituted benzene ring can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[9][10]

-

Enzyme Inhibition: Derivatives of this compound have been investigated as potential enzyme inhibitors. For example, by incorporating this scaffold into larger molecules, researchers have designed inhibitors for targets such as vesicular monoamine transporter-2 (VMAT2) and acetylcholinesterase (AChE).[11][12] Molecular docking studies suggest that these derivatives can bind to the active sites of specific proteins, affirming their potential as therapeutic candidates.[1]

PART 4: Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[13] It is also harmful if swallowed.[13] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[13] It should be used in a well-ventilated area or under a fume hood. Store in a tightly closed container in a dry place.[13]

Conclusion

This compound is a fundamentally important chemical with a broad spectrum of applications. Its unique combination of a rigid aromatic core and reactive amine functionalities provides a versatile platform for the synthesis of advanced polymers, functional materials, and novel therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for harnessing its full potential in both academic research and industrial development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H12N2 | CID 68315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 8. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,4-Benzenediamine [webbook.nist.gov]

1,4-Benzenedimethanamine synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of 1,4-Benzenedimethanamine

Abstract

This compound, also known as p-xylylenediamine (PXDA), is a critical aromatic diamine monomer whose rigid benzene core and reactive primary amine functionalities make it an indispensable building block in the synthesis of high-performance polymers. Its incorporation into materials such as polyamides and epoxy resins imparts exceptional thermal stability, mechanical strength, and chemical resistance.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and chemical development professionals. We will dissect the core industrial and laboratory-scale methodologies, elucidate the underlying reaction mechanisms, and present actionable experimental protocols. The focus is not merely on procedural steps but on the causal relationships that govern reaction outcomes, offering insights into process optimization and control.

Strategic Overview of Synthesis Routes

The synthesis of this compound can be approached from several key precursors, primarily derived from p-xylene. The choice of pathway is dictated by factors such as scale, cost, available equipment, and desired purity. Industrially, the catalytic hydrogenation of terephthalonitrile is paramount. In a laboratory setting, a wider array of methods, including reductive amination of terephthalaldehyde and the Gabriel synthesis from 1,4-bis(halomethyl)benzene, are employed.

Caption: Key synthetic precursors and routes to this compound.

Industrial-Scale Synthesis: Catalytic Hydrogenation of Terephthalonitrile

The most economically viable route for the large-scale production of this compound begins with the ammoxidation of p-xylene to produce terephthalonitrile. This dinitrile is then subjected to high-pressure catalytic hydrogenation.[2]

Mechanism of Catalytic Nitrile Hydrogenation

The catalytic hydrogenation of a nitrile to a primary amine is a surface-mediated reaction, typically occurring on a heterogeneous catalyst like Raney Nickel or supported Palladium.[3][4] The process involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond.

-

Adsorption: Both terephthalonitrile and hydrogen gas (H₂) adsorb onto the active sites of the metal catalyst.

-

Dissociation: The H-H bond in H₂ cleaves, yielding adsorbed atomic hydrogen.

-

Stepwise Reduction: The adsorbed hydrogen atoms are sequentially added to the nitrile groups. An imine intermediate is formed after the addition of the first mole of H₂. This intermediate remains adsorbed and is rapidly hydrogenated further to the primary amine.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next cycle.

A critical challenge in this process is preventing the formation of secondary and tertiary amines. This occurs when a newly formed primary amine reacts with an imine intermediate. Industrial processes mitigate this by using an excess of ammonia in the reaction medium, which shifts the equilibrium away from secondary amine formation, or by adding basic additives.[5][6]

Caption: Simplified mechanism of nitrile hydrogenation on a catalyst surface.

Process Parameters and Catalyst Selection

The choice of catalyst and reaction conditions is pivotal for achieving high yield and selectivity.

| Parameter | Typical Value / Condition | Rationale & Field Insights |

| Catalyst | Raney Nickel, Cobalt, Supported Ni or Pd | Raney Ni is cost-effective but can suffer from leaching. Supported catalysts (e.g., Ni/Al₂O₃) offer better mechanical strength and safety.[5][6] Palladium catalysts can be used but may promote undesirable hydrogenolysis of the resulting amine to toluene if not controlled.[7] |

| Solvent | Ethanol, Ammonia | Ethanol is a common solvent. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts. |

| Pressure | 4.0 - 5.0 MPa (approx. 40-50 atm) | High hydrogen pressure is required to ensure sufficient hydrogen concentration on the catalyst surface, driving the reaction to completion.[2] |

| Temperature | 90 - 160 °C | Temperature is a trade-off. Higher temperatures increase the reaction rate but can also promote side reactions and catalyst degradation. The optimal temperature depends on the specific catalyst used.[2][8] |

| Additive | Potassium Hydroxide (KOH) | Basic additives are often used to maintain catalyst activity and further suppress side reactions.[2] |

Laboratory-Scale Synthesis Pathways

In a research or drug development context, flexibility, substrate scope, and mild conditions can be more important than raw material cost. Several classical and modern methods are well-suited for the laboratory-scale synthesis of this compound and its derivatives.

Reductive Amination of Terephthalaldehyde

Reductive amination is a highly versatile one-pot method for forming amines from carbonyl compounds.[9] For this compound, this involves reacting terephthalaldehyde with an ammonia source, followed by in-situ reduction of the formed di-imine intermediate.

Mechanism: The reaction proceeds in two distinct stages:

-

Imine Formation: Ammonia attacks the electrophilic carbonyl carbons of terephthalaldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions).

-

Reduction: A reducing agent present in the reaction mixture reduces the C=N double bond of the imine to a C-N single bond, yielding the amine.

Caption: General mechanism for the reductive amination of an aldehyde.

Leuckart-Wallach Reaction: A classic variant of reductive amination where ammonium formate or formamide serves as both the nitrogen source and the reducing agent.[10][11] The reaction requires high temperatures (120-185 °C) and initially produces the N-formyl derivative, which must be hydrolyzed in a separate step to yield the free primary amine.[10][11][12][13]

Modern Reducing Agents: Contemporary methods often use milder and more selective reducing agents. While sodium borohydride (NaBH₄) is generally not effective for imine reduction, reagents like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation are preferred. More advanced protocols utilize reagents like trichlorosilane with a DMF catalyst, which offers excellent functional group tolerance.[14]

Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that plagues direct alkylation with ammonia.[15][16] This pathway is ideal for producing high-purity this compound in the lab, starting from 1,4-bis(halomethyl)benzene (e.g., α,α'-dibromo-p-xylene).

Mechanism:

-

Deprotonation: A base, typically potassium hydroxide, deprotonates phthalimide. The N-H bond of an imide is significantly more acidic (pKa ~8.3) than that of an amine due to resonance stabilization from the two adjacent carbonyl groups, facilitating the formation of the nucleophilic phthalimide anion.[17]

-

Sₙ2 Alkylation: The phthalimide anion acts as an excellent nucleophile and displaces the halide from 1,4-bis(halomethyl)benzene in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step occurs twice to form the N,N'-(1,4-phenylenedimethylene)bis(phthalimide).

-

Deprotection (Cleavage): The final primary diamine is liberated from the phthalimide structure. This can be achieved under harsh conditions via acidic or basic hydrolysis. However, the preferred modern method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the intermediate with hydrazine (N₂H₄).[15][17] This proceeds under milder conditions and yields the desired diamine along with a stable phthalhydrazide precipitate, which can be easily filtered off.[15]

Caption: Workflow for the Gabriel Synthesis of this compound.

Experimental Protocols

The following protocols are illustrative and should be adapted based on standard laboratory safety practices and specific equipment.

Protocol 1: Catalytic Hydrogenation of Terephthalonitrile (Laboratory Adaptation)

This protocol adapts the industrial process for a laboratory setting. CAUTION: High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment (e.g., a Parr hydrogenator or similar autoclave).

-

Reactor Setup: To a high-pressure autoclave, add terephthalonitrile (1.0 eq), Raney Nickel (5-10% by weight, washed with the reaction solvent), and anhydrous ethanol saturated with ammonia.

-

Sealing and Purging: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

-

Reaction: Pressurize the reactor with hydrogen to 4.5 MPa.[2] Begin stirring and heat the mixture to 90-100 °C. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Gabriel Synthesis from α,α'-Dibromo-p-xylene

This two-step protocol is well-suited for achieving high purity on a lab scale.

-

Step 1: N-Alkylation

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (2.2 eq) in anhydrous dimethylformamide (DMF).

-

Add a solution of α,α'-dibromo-p-xylene (1.0 eq) in DMF dropwise to the stirred phthalimide solution.

-

Heat the reaction mixture to 100-120 °C for several hours until TLC analysis indicates the consumption of the starting halide.

-

Cool the mixture and pour it into cold water to precipitate the crude N,N'-(1,4-phenylenedimethylene)bis(phthalimide).

-

Collect the solid by filtration, wash with water and ethanol, and dry.

-

-

Step 2: Hydrazinolysis

-

Suspend the dried intermediate (1.0 eq) in ethanol in a round-bottom flask with a reflux condenser.

-

Add hydrazine monohydrate (2.5-3.0 eq) to the suspension.

-

Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form.[15]

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Acidify with dilute HCl to dissolve the product amine and ensure complete precipitation of the phthalhydrazide.

-

Filter off the phthalhydrazide solid and wash it with a small amount of cold water.

-

Make the filtrate strongly basic with NaOH or KOH to precipitate the free this compound.

-

Extract the product into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the purified product.

-

Conclusion

The synthesis of this compound is a well-established field with robust and scalable solutions. For industrial production, the catalytic hydrogenation of terephthalonitrile remains the method of choice due to its efficiency and cost-effectiveness. For laboratory and specialty chemical applications, methods like the Gabriel synthesis and modern reductive amination protocols offer greater control, higher purity, and milder reaction conditions. The ongoing development of novel catalytic systems, particularly those based on earth-abundant metals for hydrogenation and reductive amination, promises to further enhance the efficiency and sustainability of these critical synthetic pathways.[8] A thorough understanding of the underlying mechanisms is essential for troubleshooting, optimizing, and adapting these methods to produce the next generation of advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. studymind.co.uk [studymind.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Catalytic hydrogenation of isophthalonitrile (IPN) over supported monometallic and bimetallic catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. hidenanalytical.com [hidenanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 14. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

Spectroscopic Profile of 1,4-Benzenedimethanamine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-Benzenedimethanamine (CAS No: 539-48-0), a versatile diamine used as a monomer in polymer synthesis and as a curing agent for epoxy resins.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound, also known as p-xylylenediamine, possesses a symmetrical aromatic structure with two primary amine functionalities. This unique arrangement of a central benzene ring flanked by two aminomethyl groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and quality control.

graph "1_4_Benzenedimethanamine_Structure" {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

N1 [label="N"];

N2 [label="N"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

H8 [label="H"];

H9 [label="H"];

H10 [label="H"];

H11 [label="H"];

H12 [label="H"];

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C4 -- C8;

C7 -- N1;

C8 -- N2;

C2 -- H1;

C3 -- H2;

C5 -- H3;

C6 -- H4;

C7 -- H5;

C7 -- H6;

C8 -- H7;

C8 -- H8;

N1 -- H9;

N1 -- H10;

N2 -- H11;

N2 -- H12;

}

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The characteristic functional group absorptions in the IR spectrum confirm the presence of primary amine and para-disubstituted aromatic moieties. Finally, the molecular ion and fragmentation pattern observed in the mass spectrum are fully consistent with the proposed structure. This comprehensive spectroscopic analysis serves as a reliable benchmark for the identification and quality assessment of this compound in various scientific and industrial applications.

References

A Comprehensive Technical Guide to the Physical Properties of 1,4-Benzenedimethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,4-Benzenedimethanamine

This compound, also known as p-xylylenediamine, is a critical bifunctional monomer characterized by a central benzene ring substituted with two aminomethyl groups at the para position. This unique architecture imparts a combination of rigidity from the aromatic core and high reactivity from the primary amine functionalities. These attributes make it a valuable building block in polymer chemistry for creating high-performance polyamides and epoxy resins with exceptional thermal stability and mechanical strength. In the pharmaceutical and drug development sectors, its structural motif serves as a versatile scaffold for the synthesis of complex molecules and active pharmaceutical ingredients.

An accurate understanding of the fundamental physical properties of this compound, such as its melting and boiling points, is paramount. These parameters are not merely data points; they are direct indicators of molecular purity, intermolecular forces, and crystalline structure. They govern the compound's behavior in various processing conditions, from synthesis and purification to formulation and storage, making their precise determination a cornerstone of quality control and process optimization. This guide provides an in-depth examination of the melting and boiling points of this compound, detailing authoritative data and the rigorous experimental protocols required for their verification.

Core Physical Properties: Melting and Boiling Points

The phase transition temperatures of this compound are dictated by the strong intermolecular forces at play. The primary amine groups are capable of forming extensive hydrogen bonding networks, which, combined with van der Waals forces between the benzene rings, result in relatively high melting and boiling points compared to analogous molecules lacking these amine groups[1]. The observed values for these properties are summarized below.

| Physical Property | Value (Celsius) | Value (Fahrenheit) | Pressure Conditions |

| Melting Point | 60 - 64 °C | 140 - 147 °F | Atmospheric |

| Boiling Point | ~262 °C | ~503 °F | Atmospheric (760 mmHg) |

| Boiling Point | 230 °C | 446 °F | Reduced (10 mmHg) |

Note: Data compiled from multiple sources, slight variations exist based on purity and experimental method[1][2][3][4][5][6]. The boiling point at atmospheric pressure is an estimate, as the compound is often distilled under reduced pressure to prevent thermal decomposition[1][5].

Experimental Determination of Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range[7]. The capillary method, as standardized by pharmacopeias and organizations like ASTM, is the most common and reliable technique for this determination[1][3][8][9].

Causality Behind the Experimental Protocol

The protocol is designed to ensure a slow, uniform, and measurable transfer of heat to the sample.

-

Sample Preparation: A finely powdered, dry sample ensures uniform packing and efficient heat transfer. Incomplete drying can lead to solvent acting as an impurity, depressing the melting point[1].

-

Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) near the melting point is critical. A rapid rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range[1][10].

-

Calibration: The accuracy of the apparatus's temperature sensor is the bedrock of a trustworthy measurement. Regular calibration against certified reference standards with known melting points is a mandatory component of Good Laboratory Practice (GLP)[2][11][12].

Self-Validating Protocol for Melting Point Determination (USP <741> / ASTM E324 Compliant)

This protocol incorporates quality control checks to ensure the trustworthiness of the results.

-

Apparatus Calibration Verification:

-

Prior to sample analysis, verify the calibration of the melting point apparatus using at least two USP-traceable or certified reference standards that bracket the expected melting point of this compound (e.g., Phenyl Salicylate at ~42°C and Benzoic Acid at ~122°C)[13][14].

-

The observed melting points of the standards must fall within the certified range. If not, the instrument must be recalibrated before proceeding. Document this verification check.

-

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry, for instance, by drying in a vacuum desiccator over silica gel for 24 hours[1].

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.

-

Load the powdered sample into a capillary tube (standard dimensions: 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) by tapping the sealed end on a hard surface[1][4].

-

Compact the powder by tapping the tube until a tightly packed column of 2.5-3.5 mm is achieved[1].

-

-

Measurement:

-

Set the starting temperature of the apparatus to approximately 5-10°C below the expected melting point of 60°C.

-

Perform a rapid preliminary measurement with a fast ramp rate (~10°C/minute) to quickly determine an approximate melting range[7].

-

Using a fresh sample-filled capillary, perform a precise measurement. Set the ramp rate to 1-2°C per minute once the temperature is within 10°C of the approximate melting point found in the preliminary run[1][10].

-

Record the temperature at which the first droplet of liquid is observed (T_onset).

-

Record the temperature at which the last solid crystal melts (T_clear). The melting range is the interval between T_onset and T_clear.

-

-

Data Validation and Reporting:

-

Perform the measurement in triplicate. The melting ranges should be consistent and agree within a narrow margin (e.g., ±0.5°C).

-

Report the full melting range (e.g., 61.5°C - 62.5°C) and the average value.

-

A narrow melting range (typically ≤ 1°C) is indicative of high purity.

-

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure[15]. For substances like this compound that have high boiling points, determination is often performed under reduced pressure (vacuum distillation) to prevent thermal degradation at atmospheric pressure[1][16].

Causality Behind the Experimental Protocol

-

Reduced Pressure: Lowering the external pressure reduces the temperature required for the vapor pressure to match it, allowing distillation of high-boiling, heat-sensitive compounds well below their decomposition temperature[15][16].

-

Boiling Chips/Stirring: These are essential to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubbles to form.

-

Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.

-

Pressure Measurement: The pressure must be stable and accurately measured, as the boiling point is highly dependent on it.

Self-Validating Protocol for Boiling Point Determination (Reduced Pressure)

-

System Integrity and Calibration:

-

Inspect all glassware for cracks or defects before assembly.

-

Ensure the vacuum pump is in good working order and can achieve the desired stable pressure (e.g., 10 mmHg).

-

Verify the accuracy of the thermometer and the manometer (pressure gauge) against calibrated standards.

-

-

Apparatus Setup (Vacuum Distillation):

-

Place the this compound sample (which is solid at room temperature) into a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar or boiling chips.

-

Assemble the distillation apparatus, including a distillation head (Claisen adapter is recommended), a thermometer with the bulb correctly positioned, a condenser, and a receiving flask.

-

Lightly grease all ground-glass joints to ensure a good vacuum seal.

-

Connect the apparatus to a vacuum trap and then to the vacuum pump. Connect the manometer to the system to monitor the pressure.

-

-

Measurement:

-

Start the condenser cooling water and the magnetic stirrer.

-

Gradually evacuate the system to the target pressure (e.g., 10 mmHg). Ensure the pressure is stable before applying heat.

-

Gently heat the distillation flask using a heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the distillation head.

-

The boiling point is the stable temperature reading on the thermometer when the vapor is consistently condensing and dripping into the condenser. Record this temperature and the corresponding stable pressure.

-

-

Data Validation and Reporting:

-

After collecting the distillate, carefully release the vacuum before turning off the heat to prevent the liquid in the bath from being sucked into the flask.

-

The boiling point should be reported along with the precise pressure at which it was measured (e.g., 230°C at 10 mmHg).

-

If necessary, a pressure-temperature nomograph can be used to estimate the boiling point at standard atmospheric pressure, though this is less accurate than direct measurement for polar compounds[16].

-

References

- 1. thinksrs.com [thinksrs.com]

- 2. pharmatimesofficial.com [pharmatimesofficial.com]

- 3. infinitalab.com [infinitalab.com]

- 4. scribd.com [scribd.com]

- 5. Melting point - WaxPedia [waxpedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. store.astm.org [store.astm.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. Melting Point Apparatus [biometrix.com]

- 12. etcnmachining.com [etcnmachining.com]

- 13. mt.com [mt.com]

- 14. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 15. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 16. Purification [chem.rochester.edu]

Solubility of 1,4-Benzenedimethanamine in different solvents

An In-Depth Technical Guide to the Solubility of 1,4-Benzenedimethanamine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as p-xylylenediamine, is a bifunctional primary amine with a rigid aromatic core. Its unique structure makes it a critical building block in the synthesis of high-performance polymers, epoxy curing agents, and as a scaffold in medicinal chemistry.[1] A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application, from designing reaction conditions to formulating drug delivery systems. Low solubility can lead to unpredictable results in vitro, poor bioavailability, and increased development costs.[2][3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility, offering field-proven experimental protocols and explaining the causality behind its behavior in different solvent systems.

The Molecular Basis of Solubility: A Theoretical Framework

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute (this compound) and the solvent. The structure of this compound features two primary amine (-CH₂NH₂) groups attached to a central benzene ring. This duality dictates its solubility profile:

-

Polar Characteristics: The primary amine groups are highly polar and capable of acting as both hydrogen bond donors (via N-H) and acceptors (via the lone pair of electrons on the nitrogen atom).

-

Nonpolar Characteristics: The benzene ring is nonpolar and engages in weaker van der Waals interactions (specifically, London dispersion forces).

The interplay of these features determines its compatibility with different solvent classes. A key indicator of a compound's hydrophilicity is its partition coefficient, LogP. The LogP value for this compound is -0.25, indicating a degree of hydrophilicity consistent with its observed solubility in polar solvents.[5]

Solubility Profile Across Solvent Classes

The solubility of this compound shows a clear correlation with solvent polarity and hydrogen bonding capability.[5] Polar protic solvents yield the highest solubility, while nonpolar solvents show the lowest.[5]

Polar Protic Solvents

These solvents (e.g., water, methanol, ethanol) can both donate and accept hydrogen bonds. This compound exhibits high solubility in these solvents.[5] The primary amine groups form strong hydrogen bonds with the solvent molecules, facilitating effective solvation that overcomes the crystal lattice energy of the solid amine.[5]

-

Water & Methanol : High solubility is achieved due to extensive hydrogen bonding between the amine's -NH₂ groups and the hydroxyl (-OH) groups of the solvents.[1][5]

-

Ethanol : Good solubility is observed, though slightly less than in water or methanol. The longer, nonpolar ethyl chain in ethanol slightly reduces the solvent's overall polarity, leading to a minor decrease in solvation efficiency for the polar amine groups.[5]

Polar Aprotic Solvents

Solvents like ethyl acetate can accept hydrogen bonds but lack a donor group. Solubility in these solvents is moderate.

Nonpolar Solvents

In nonpolar solvents such as toluene and diethyl ether, the solubility of this compound is significantly limited.[5] These solvents cannot form hydrogen bonds, and the energy gained from weak van der Waals interactions is insufficient to disrupt the strong intermolecular hydrogen bonds holding the amine molecules together in their solid state.[5]

Aqueous Acidic Solutions

As organic bases, amines react with acids to form ammonium salts.[6][7] This property is crucial for solubility manipulation. This compound, though moderately soluble in neutral water, becomes highly soluble in dilute aqueous acids (e.g., 10% HCl). The protonation of the basic amine groups forms the corresponding water-soluble salt, a common strategy used in drug formulation.[6][7][8]

The chemical reaction is as follows: H₂N-CH₂-C₆H₄-CH₂-NH₂ + 2 HCl → [H₃N⁺-CH₂-C₆H₄-CH₂-NH₃⁺] 2Cl⁻

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in various solvents at 25°C.

| Solvent Category | Solvent | Solubility (g/L) | Primary Interaction Type |

| Polar Protic | Methanol | 176.58[3] | Hydrogen Bonding |

| Polar Protic | Ethanol | 72.76[3] | Hydrogen Bonding |

| Polar Protic | Water | 26.24[3] | Hydrogen Bonding |

| Polar Protic | Isopropanol | 26.57[3] | Hydrogen Bonding |

| Polar Aprotic | Ethyl Acetate | 34.53[3] | Dipole-Dipole |

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability. The objective is to create a saturated solution in thermodynamic equilibrium with the solid material and then measure the concentration of the dissolved compound.

Rationale Behind the Protocol

-

Use of Excess Solid : Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.[9]

-

Prolonged Equilibration : Achieving thermodynamic equilibrium is not instantaneous. Shaking for an extended period (typically 24-72 hours) ensures that the rates of dissolution and precipitation become equal.[4]

-

Temperature Control : Solubility is temperature-dependent. A constant temperature must be maintained throughout the experiment for reproducible results.

-

Phase Separation : It is critical to analyze only the supernatant (the dissolved portion) without any suspended solid particles, which would artificially inflate the measured concentration. High-speed centrifugation or filtration is used for this purpose.[2]

-

Concentration Analysis : Techniques like UV-Vis spectroscopy or LC-MS/MS are used to accurately quantify the compound's concentration in the saturated solution.[2][4]

Step-by-Step Methodology

-

Preparation :

-

To a series of glass vials, add a measured volume of the desired solvent (e.g., 2 mL of phosphate-buffered saline, pH 7.4).

-

Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure solid material remains after equilibrium is reached.[9]

-

-

Equilibration :

-

Phase Separation :

-

After equilibration, remove the vials and allow them to stand briefly for large particles to settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Alternatively, filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

-

-

Sample Preparation for Analysis :

-

Carefully aspirate a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantification :

-

Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectroscopy at the compound's λ_max or LC-MS/MS).

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility.[2]

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards : The compound is corrosive and can cause severe skin burns and eye damage.[10] It is also toxic if swallowed, inhaled, or in contact with skin. It may cause an allergic skin reaction and damage to organs with prolonged exposure.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling : Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials. The compound is air and light sensitive.[11]

Conclusion

The solubility of this compound is a direct consequence of its molecular structure, exhibiting high solubility in polar protic solvents and poor solubility in nonpolar media. Its basic nature allows for a significant increase in aqueous solubility under acidic conditions through salt formation. For researchers and developers, this predictable behavior, combined with robust experimental methods like the shake-flask assay, allows for precise control over its application in synthesis, manufacturing, and formulation. Adherence to strict safety protocols is mandatory when handling this versatile but hazardous chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. scent.vn [scent.vn]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Buy this compound | 539-48-0 [smolecule.com]

- 6. chemhaven.org [chemhaven.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. fishersci.com [fishersci.com]

- 11. 1,4-Bis(aminomethyl)benzene | 539-48-0 [chemicalbook.com]

Health and safety information for 1,4-Benzenedimethanamine

An In-Depth Technical Guide to the Health and Safety of 1,4-Benzenedimethanamine (p-Xylylenediamine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the health and safety considerations for this compound (CAS No. 539-48-0). As a Senior Application Scientist, the following guide is structured to move beyond mere compliance, focusing on the scientific rationale behind safety protocols. The aim is to empower laboratory personnel with the knowledge to conduct their work with maximum safety and scientific integrity.

Introduction: Understanding the Compound

This compound, commonly known as p-Xylylenediamine, is a difunctional primary amine widely utilized as a monomer and building block in polymer chemistry, particularly in the synthesis of high-performance polyamides and as a curing agent for epoxy resins.[1] Its utility stems from the two reactive aminomethyl groups situated in the para position on the benzene ring.[2] While invaluable in materials science, its chemical reactivity also presents significant health and safety hazards that demand rigorous control measures in a research and development setting.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| CAS Number | 539-48-0 | [3] |

| Molecular Formula | C₈H₁₂N₂ | [3][4] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Appearance | Light yellow crystals or colorless liquid | [1][5] |

| Melting Point | 60-64 °C | [2] |

| Boiling Point | ~273 °C | [5][6] |

| Solubility | Soluble in water, methanol, ethanol. | [2][3][5] |

| Vapor Pressure | Very low at 20°C (est. 0.0015 hPa) | [3] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Its primary hazards are associated with its corrosive nature and potential for sensitization.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Note: Classifications are based on representative data from safety data sheets.[7][8]

Toxicological Rationale:

The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[9][10]

-

Corrosivity: The amine functional groups make the compound alkaline and highly reactive. Upon contact with skin or eyes, it can cause severe chemical burns by disrupting cell membranes and hydrolyzing proteins.[7][11] This is an immediate and severe hazard.

-

Acute Effects: Short-term exposure can lead to severe irritation of the eyes, skin, and respiratory system.[12] Inhalation of dust or aerosols may cause dizziness, headaches, and respiratory distress.[12][13] Systemic effects can include impacts on the blood, potentially leading to the formation of methaemoglobin, which impairs oxygen transport.[12]

-

Sensitization: This is a critical long-term risk. Repeated or prolonged skin contact can lead to allergic contact dermatitis.[12] More significantly, there is evidence that prolonged inhalation may cause occupational asthma, where subsequent exposures to even minute quantities can trigger a severe respiratory reaction.[12] The mechanism involves the immune system recognizing the chemical (or a metabolite) as a foreign antigen, leading to a hypersensitive state.

Section 3: The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures down to the least.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, this involves assessing if a less hazardous chemical can achieve the same scientific objective. While often not feasible, it should always be the first consideration.

-

Engineering Controls: This is the primary method for controlling exposure.

-

Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[14]

-

Ventilation: General laboratory ventilation must be adequate to prevent the accumulation of contaminants.[15]

-

Safety Equipment: Eyewash stations and emergency safety showers must be immediately accessible and regularly tested.[14][16]

-

-

Administrative Controls: These are the work practices that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this chemical.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency response for this compound.

-

Restricted Access: Designate specific areas for handling and storing this compound.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.[17] The selection of PPE must be based on a thorough risk assessment.[18]

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[15][19][20]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile or neoprene; check manufacturer's compatibility data).[12][21] For larger quantities or tasks with a high splash risk, chemical-resistant coveralls and aprons are necessary.[19]

-

Respiratory Protection: If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[19][21]

-

Section 4: Standard Operating Procedures (SOPs)

SOP 4.1: Safe Handling and Weighing Protocol

-

Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves). Verify that the chemical fume hood is operational and its certification is current.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, container, waste bags) inside the fume hood before introducing the chemical.

-

Weighing: Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat. Perform this action slowly to minimize the generation of airborne dust.

-

Transfer: Securely cap the stock container immediately after use. Carefully transfer the weighed chemical to the reaction vessel.

-

Clean-up: Decontaminate the spatula with a suitable solvent (e.g., isopropanol) inside the hood. Dispose of the weigh paper and any contaminated wipes into a designated, sealed hazardous waste bag, also within the hood.

-

Final Steps: Wipe down the work surface inside the fume hood. Remove gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[20][22]

SOP 4.2: Waste Disposal Protocol

-

Segregation: All waste contaminated with this compound (gloves, wipes, surplus chemical) must be segregated from general lab waste.

-

Containment: Solid waste should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Liquid waste should be collected in a compatible, labeled solvent waste container.

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

-

Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Waste must be disposed of in accordance with all local and national regulations.[7]

Section 5: Emergency Response

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the person to fresh air. Keep them at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11][15] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[11][15] |

| Eye Contact | Immediately rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][15] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[11][15] |

Emergency Spill Response Workflow

Caption: A stepwise workflow for safely managing an accidental spill.

Fire Fighting Protocol

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[15][19][23]

-

Specific Hazards: Combustion produces toxic and irritating fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][15] Finely dispersed dust can form an explosive mixture with air.[12][13]

-

Protective Actions: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[15][19][23] Evacuate the area and fight the fire from a protected location.

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[11][20][22] The storage area should be a designated corrosives area and be locked or otherwise secured to restrict access.[11] Keep containers tightly closed.[15][20]

-

Incompatible Materials: Keep separated from strong oxidizing agents, acids, and acid chlorides. The amine groups can react exothermically and violently with these substances.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. For researchers, scientists, and drug development professionals, a comprehensive understanding of its corrosive and sensitizing properties is not optional. By rigorously applying the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to detailed administrative protocols, and consistently using the correct PPE—the risks associated with this compound can be effectively managed. Safety is an integral component of valid and reproducible science.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 539-48-0 [smolecule.com]

- 3. scent.vn [scent.vn]

- 4. This compound - Wikidata [wikidata.org]

- 5. 1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1477-55-0 | CAS DataBase [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene-alpha,alpha'-diamine [cdc.gov]

- 10. restoredcdc.org [restoredcdc.org]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]

- 13. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [inchem.org]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. aksci.com [aksci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. dem.ri.gov [dem.ri.gov]

- 18. americanchemistry.com [americanchemistry.com]

- 19. echemi.com [echemi.com]

- 20. lobachemie.com [lobachemie.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. angenechemical.com [angenechemical.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

Literature review on 1,4-Benzenedimethanamine applications

An In-Depth Technical Guide to the Applications of 1,4-Benzenedimethanamine

Authored by: A Senior Application Scientist

Foreword: Unpacking the Versatility of a Core Chemical Building Block

In the landscape of industrial and research chemistry, certain molecules stand out for their profound versatility and foundational role in the synthesis of advanced materials. This compound, also known as p-xylylenediamine (PXDA), is unequivocally one such molecule. Its deceptively simple structure—a central benzene ring flanked by two aminomethyl groups in the para position—belies a rich reactivity profile that has made it an indispensable component in polymer chemistry, materials science, and emerging high-tech applications.[1]

This guide is designed for researchers, scientists, and drug development professionals who seek to understand and leverage the unique properties of this compound. We will move beyond a mere catalog of uses to explore the causal chemistry—the "why" behind the "how"—that governs its performance. From its role in creating high-strength polymers to its function as a critical linker in advanced materials, this document serves as a comprehensive technical resource grounded in scientific literature and practical application.

Fundamental Properties and Molecular Architecture

The utility of this compound stems directly from its molecular structure. The presence of two primary amine groups makes it a classic difunctional monomer, ideal for step-growth polymerization.[2] The rigid, aromatic core imparts significant thermal stability and mechanical strength to the materials it helps create.

Diagram 1.1: Chemical Structure of this compound

Caption: Molecular structure of this compound (C₈H₁₂N₂).

| Property | Value | Significance for Applications |

| Molecular Weight | 136.19 g/mol | A low molecular weight allows for a high concentration of reactive groups per unit mass. |

| Appearance | Colorless to light yellow liquid/crystals | Purity can be visually assessed; low color is crucial for applications like clear coatings.[1] |

| Boiling Point | 230°C at 10 mmHg | Low volatility reduces workplace exposure risks compared to more volatile amines.[1] |

| Solubility | High in polar solvents (water, methanol) | Facilitates reactions in various solvent systems and allows for easier cleanup.[1] |

| Reactivity | Two primary amine groups | Acts as a difunctional monomer for polymerization and a cross-linking agent.[2] |

The para-substitution is critical; it leads to linear, rigid polymer chains, which is distinct from its meta- and ortho-isomers that produce different polymer architectures and properties.[1]

Core Application: High-Performance Polymer Synthesis

The most significant application of this compound is as a monomer in polymer chemistry, where it is used to produce high-performance polyamides and polyurethanes.[1][2]

Synthesis of High-Performance Polyamides

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. This compound serves as a key diamine component, reacting with dicarboxylic acids (or their more reactive diacyl chloride derivatives) in a polycondensation reaction to form strong amide linkages. The resulting polymers exhibit higher thermal stability and lower water absorption compared to many aliphatic polyamides like Nylon.[2]

Diagram 2.1: Polycondensation of this compound

Caption: Reaction scheme for polyamide synthesis.

Protocol 2.1.1: Laboratory-Scale Synthesis of a Polyamide

This protocol describes the low-temperature solution polycondensation of this compound with sebacoyl chloride. This method is common for preparing aromatic polyamides that may decompose at the high temperatures required for melt condensation.[3]

-

Preparation: A flame-dried, three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen to create an inert atmosphere.

-

Dissolution of Diamine: Add this compound (1.36 g, 0.01 mol) to the flask, followed by 50 mL of a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc). Stir until fully dissolved.

-